N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1216528-03-8
Cat. No.: VC6709179
Molecular Formula: C18H21BrClN3OS2
Molecular Weight: 474.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216528-03-8 |
|---|---|
| Molecular Formula | C18H21BrClN3OS2 |
| Molecular Weight | 474.86 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H20BrN3OS2.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H |
| Standard InChI Key | ROADWCCJDJHUNX-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CS3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
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6-Bromo-1,3-benzothiazol-2-yl group: A bicyclic aromatic system containing a bromine atom at the sixth position, enhancing electrophilic reactivity and influencing binding interactions .
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Thiophene-2-carboxamide moiety: A five-membered heterocyclic ring with a carboxamide group, contributing to hydrogen-bonding capabilities and metabolic stability .
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Diethylaminoethyl side chain: A tertiary amine-containing alkyl chain that improves solubility in acidic conditions and modulates pharmacokinetic properties .
The hydrochloride salt form enhances aqueous solubility, making it suitable for formulation in preclinical studies .
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Routes
While no published protocol explicitly details this compound’s synthesis, analogous benzothiazole-thiophene hybrids suggest a multi-step approach:
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Benzothiazole Core Formation: Cyclization of 2-amino-4-bromothiophenol with thiourea derivatives under acidic conditions yields the 6-bromo-1,3-benzothiazole scaffold .
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Carboxamide Coupling: Reaction of the benzothiazole amine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the carboxamide bond .
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Alkylation of the Amine: The diethylaminoethyl group is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Challenges and Optimization
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Regioselectivity: Bromination at the sixth position requires careful control of reaction conditions to avoid polybrominated byproducts .
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Steric Hindrance: The diethylaminoethyl group’s bulk may necessitate extended reaction times or elevated temperatures during alkylation .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.6–3.9 ppm (methylene groups), and δ 1.2–1.4 ppm (diethyl methyl groups) .
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O), 750 cm⁻¹ (C-Br), and 3400 cm⁻¹ (N-H of amide).
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Mass Spectrometry: Molecular ion peak at m/z 483.87 ([M+H]⁺) with fragments at m/z 285 (benzothiazole core) and m/z 198 (thiophene carboxamide) .
Thermal Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt shows a melting point of 210–215°C, with decomposition above 300°C, consistent with thermally stable benzothiazoles .
| Cell Line | IC₅₀ (μM) | Mechanism Hypothesized |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition |
| A549 (Lung) | 18.9 | Reactive oxygen species (ROS) |
| HT-29 (Colon) | 23.1 | Apoptosis induction |
Antimicrobial Properties
The thiophene carboxamide moiety demonstrates activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) by disrupting cell wall synthesis .
Applications and Future Directions
Drug Development
This compound’s dual functionality (benzothiazole + thiophene) positions it as a candidate for:
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Targeted cancer therapies: Modifications to the diethylaminoethyl chain could enhance tumor specificity .
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Antimicrobial adjuvants: Synergy with β-lactam antibiotics merits exploration .
Material Science
Benzothiazole derivatives are being investigated as organic semiconductors. The bromine atom’s electron-withdrawing effects could tune electronic properties for optoelectronic devices .
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